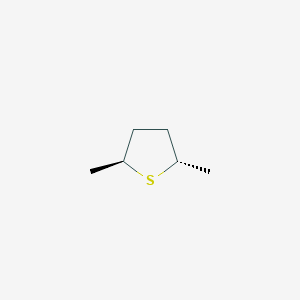

(2S,5S)-2,5-Dimethylthiolane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

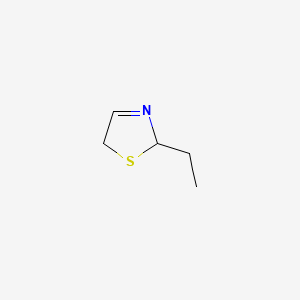

(2S,5S)-2,5-Diméthylthiolane est un composé organique appartenant à la classe des thiolanes, qui sont des hétérocycles à cinq chaînons contenant du soufre. Ce composé est caractérisé par la présence de deux groupes méthyles attachés aux deuxième et cinquième atomes de carbone du cycle thiolane, lui conférant une stéréochimie unique. La structure et la stéréochimie du composé en font un sujet intéressant pour diverses études chimiques et biologiques.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du (2S,5S)-2,5-diméthylthiolane implique généralement la cyclisation de précurseurs appropriés dans des conditions spécifiques. Une méthode courante comprend la réaction du 2,5-diméthyl-1,4-dithiane avec un oxydant approprié pour former le cycle thiolane. Les conditions réactionnelles nécessitent souvent une température contrôlée et la présence d'un catalyseur pour garantir que la stéréochimie souhaitée est obtenue.

Méthodes de production industrielle : La production industrielle de (2S,5S)-2,5-diméthylthiolane peut impliquer une synthèse à grande échelle utilisant des réactions de cyclisation similaires. Le processus est optimisé pour le rendement et la pureté, utilisant souvent des réacteurs à flux continu et des techniques de purification avancées pour isoler le produit souhaité.

Analyse Des Réactions Chimiques

Types de réactions : (2S,5S)-2,5-Diméthylthiolane subit diverses réactions chimiques, notamment :

Oxydation : L'atome de soufre dans le cycle thiolane peut être oxydé pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le cycle thiolane en composés contenant du soufre plus réduits.

Substitution : Les groupes méthyles et l'atome de soufre peuvent participer à des réactions de substitution, conduisant à la formation de divers dérivés.

Réactifs et conditions courantes :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) sont souvent utilisés.

Substitution : Les agents halogénants et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés de thiolane réduits.

Substitution : Divers thiolanes substitués selon les réactifs utilisés.

Applications De Recherche Scientifique

(2S,5S)-2,5-Diméthylthiolane a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme unité de construction dans la synthèse de molécules plus complexes et comme auxiliaire chiral dans la synthèse asymétrique.

Biologie : La structure unique du composé en fait un sujet d'étude pour la compréhension des biomolécules contenant du soufre.

Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique en raison de ses propriétés chimiques uniques.

Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de divers produits chimiques industriels.

5. Mécanisme d'action

Le mécanisme par lequel le (2S,5S)-2,5-diméthylthiolane exerce ses effets est principalement dû à ses interactions avec les molécules biologiques. L'atome de soufre dans le cycle thiolane peut former des liaisons fortes avec diverses biomolécules, influençant leur structure et leur fonction. Cette interaction peut affecter les cibles moléculaires et les voies, conduisant à des effets thérapeutiques potentiels.

Composés similaires :

(2S,5S)-2,5-Diméthylthiolane : Unique en raison de sa stéréochimie spécifique et de la présence de deux groupes méthyles.

(2S,5S)-2,5-Diméthylpyrrolidine : Structure similaire mais avec un atome d'azote au lieu du soufre.

(2S,5S)-2,5-Diméthylfurane : Structure similaire mais avec un atome d'oxygène au lieu du soufre.

Unicité : (2S,5S)-2,5-Diméthylthiolane est unique en raison de la présence de soufre dans sa structure cyclique, ce qui lui confère des propriétés chimiques et biologiques distinctes par rapport à ses analogues oxygénés et azotés. Cette unicité en fait un composé précieux pour diverses applications de recherche et industrielles.

Mécanisme D'action

The mechanism by which (2S,5S)-2,5-Dimethylthiolane exerts its effects is primarily through its interactions with biological molecules. The sulfur atom in the thiolane ring can form strong bonds with various biomolecules, influencing their structure and function. This interaction can affect molecular targets and pathways, leading to potential therapeutic effects.

Comparaison Avec Des Composés Similaires

(2S,5S)-2,5-Dimethylthiolane: Unique due to its specific stereochemistry and the presence of two methyl groups.

(2S,5S)-2,5-Dimethylpyrrolidine: Similar structure but with a nitrogen atom instead of sulfur.

(2S,5S)-2,5-Dimethylfuran: Similar structure but with an oxygen atom instead of sulfur.

Uniqueness: this compound is unique due to the presence of sulfur in its ring structure, which imparts distinct chemical and biological properties compared to its oxygen and nitrogen analogs. This uniqueness makes it a valuable compound for various research and industrial applications.

Propriétés

Numéro CAS |

359460-14-3 |

|---|---|

Formule moléculaire |

C6H12S |

Poids moléculaire |

116.23 g/mol |

Nom IUPAC |

(2S,5S)-2,5-dimethylthiolane |

InChI |

InChI=1S/C6H12S/c1-5-3-4-6(2)7-5/h5-6H,3-4H2,1-2H3/t5-,6-/m0/s1 |

Clé InChI |

IBKCTZVPGMUZGZ-WDSKDSINSA-N |

SMILES isomérique |

C[C@H]1CC[C@@H](S1)C |

SMILES canonique |

CC1CCC(S1)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(benzenesulfonyl)-9-(2-chlorophenyl)-3-methyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12730340.png)

![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)